molecular formula C9H11IO4S3 B3048580 3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid CAS No. 175202-14-9

3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid

Cat. No.: B3048580
CAS No.: 175202-14-9
M. Wt: 406.3 g/mol
InChI Key: JZPDZYQLJHQPEI-UHFFFAOYSA-N
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Description

3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of iodine, isopropylsulfonyl, and methylthio groups attached to the thiophene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of Substituents: The introduction of the iodine, isopropylsulfonyl, and methylthio groups can be achieved through electrophilic substitution reactions. For example, iodination can be carried out using iodine and an oxidizing agent, while sulfonylation and thiolation can be achieved using appropriate sulfonyl and thiol reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, potassium cyanide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine, isopropylsulfonyl, and methylthio groups can influence its binding affinity and specificity towards these targets. The carboxylic acid group can also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-(methylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid
  • 3-Iodo-4-(isopropylsulfonyl)-5-(ethylthio)thiophene-2-carboxylic acid
  • 3-Bromo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid

Uniqueness

3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid is unique due to the specific combination of substituents on the thiophene ring. The presence of the iodine atom can enhance its reactivity in substitution reactions, while the isopropylsulfonyl and methylthio groups can influence its chemical and physical properties, such as solubility and stability. This unique combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-iodo-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO4S3/c1-4(2)17(13,14)7-5(10)6(8(11)12)16-9(7)15-3/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPDZYQLJHQPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(SC(=C1I)C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384834
Record name 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-14-9
Record name 3-iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid
Reactant of Route 2
3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid
Reactant of Route 3
3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid
Reactant of Route 6
3-Iodo-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid

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